N-(furan-2-ylmethyl)adamantane-1-sulfinamide
Overview
Description
N-(furan-2-ylmethyl)adamantane-1-sulfinamide: is a compound that combines the structural features of adamantane and furan Adamantane is a tricyclic cage compound known for its stability and lipophilicity, often used in pharmaceuticals to enhance drug properties Furan, on the other hand, is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)adamantane-1-sulfinamide typically involves the reaction of adamantane derivatives with furan-containing compounds. One common method is the reaction of adamantanecarboxylic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the sulfinamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Optimization of reaction conditions, such as solvent choice and substrate concentrations, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)adamantane-1-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive and can participate in electrophilic aromatic substitution reactions. The sulfinamide group can also be involved in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the furan ring or the sulfinamide group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the sulfinamide group to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions on the furan ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the sulfinamide group results in the formation of N-(furan-2-ylmethyl)adamantane-1-amine.
Substitution: Substitution reactions on the furan ring can yield various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)adamantane-1-sulfinamide involves its interaction with molecular targets in biological systems. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the adamantane moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfinamide group can form hydrogen bonds with target molecules, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(furan-2-ylmethyl)adamantane-1-amine: This compound is similar in structure but lacks the sulfinamide group, which may affect its reactivity and biological activity.
Adamantane derivatives: Compounds like amantadine, rimantadine, and memantine share the adamantane core but differ in their functional groups and applications.
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxamide, exhibit different reactivity and applications due to the absence of the adamantane moiety.
Uniqueness: N-(furan-2-ylmethyl)adamantane-1-sulfinamide is unique due to the combination of the adamantane and furan moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)adamantane-1-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(16-10-14-2-1-3-18-14)15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRCCFLFXLXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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